molecular formula C17H11NO5 B14803881 (E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one

(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one

Cat. No.: B14803881
M. Wt: 309.27 g/mol
InChI Key: AWLNZKBWTREPMV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 5-hydroxy-4H-chromen-4-one and 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like ethanol under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one is unique due to its combination of a chromone core with both hydroxy and nitrostyryl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

5-hydroxy-2-[(E)-2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H11NO5/c19-14-2-1-3-16-17(14)15(20)10-13(23-16)9-6-11-4-7-12(8-5-11)18(21)22/h1-10,19H/b9-6+

InChI Key

AWLNZKBWTREPMV-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.